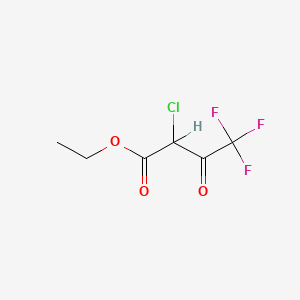

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

Beschreibung

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

The introduction of fluorine into organic molecules has become a profoundly important strategy in chemical research, particularly in the life sciences and material science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart significant changes to the physical, chemical, and biological properties of the parent compound. chimia.chwikipedia.org The substitution of hydrogen with fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to biological targets, and alter lipophilicity and bioavailability. chimia.ch Consequently, an estimated 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com Prominent examples include blockbuster drugs like fluoxetine (B1211875) (Prozac®) and ciprofloxacin (B1669076) (Cipro®). chimia.chalfa-chemistry.com In materials science, fluorinated compounds are integral to the production of polymers with high thermal stability and chemical resistance, such as Teflon, as well as specialty lubricants and liquid crystal displays. alfa-chemistry.comacs.org

Strategic Importance of α-Halogenated β-Keto Esters in Organic Synthesis

α-Halogenated β-keto esters are highly versatile and strategically important intermediates in organic synthesis. The presence of multiple reactive sites allows for a wide range of chemical transformations. The halogen at the α-position can act as a leaving group in nucleophilic substitution reactions, while the adjacent keto and ester groups can be manipulated to form a variety of other functionalities. These compounds are crucial precursors for the synthesis of complex heterocyclic systems and for the stereoselective introduction of substituents. acs.org The challenge of introducing a halogen atom asymmetrically has become a major focus in organic chemistry, as optically active halogenated molecules are key components in the design of new drugs and catalysts. acs.orgnih.gov The development of catalytic, enantioselective methods for the α-halogenation of β-keto esters represents a significant advancement in the field, enabling the construction of chiral molecules with high precision. acs.orgnih.gov

Rationale for Comprehensive Investigation of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

A comprehensive investigation into this compound is warranted due to its position as a highly functionalized and reactive building block that embodies the strategic advantages of both fluorinated compounds and α-halogenated β-keto esters. Its molecular structure combines the metabolic stability and unique electronic effects of a trifluoromethyl group with the synthetic versatility of an α-chloro-β-keto ester. This makes it a valuable intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and other specialty fluorinated compounds. smolecule.com The compound serves as a key reagent for introducing the trifluoroacetyl group and a chlorinated carbon center into larger molecules, enabling the construction of complex and biologically active targets. smolecule.com For instance, it is used in the preparation of furoindazole derivatives that act as GPR84 antagonists, which have potential therapeutic applications. chemicalbook.comchemicalbook.com Understanding its properties and reactivity is crucial for developing new synthetic methodologies and for the efficient production of high-value fluorochemicals.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. smolecule.com Its key properties are summarized in the table below. The presence of the electronegative fluorine and chlorine atoms significantly influences its physical characteristics and reactivity. smolecule.com

| Property | Value |

| Molecular Formula | C₆H₆ClF₃O₃ |

| Molecular Weight | 218.56 g/mol |

| CAS Number | 363-58-6 |

| Boiling Point | 67-71°C at 35 mmHg |

| Density | 1.39 g/mL |

| Refractive Index | 1.3865-1.3935 at 20°C |

| Flash Point | 67°C (153°F) |

Data sourced from multiple references. smolecule.comchemicalbook.comscbt.com

Synthesis Methods

The primary method for synthesizing this compound involves the direct chlorination of its precursor, Ethyl 4,4,4-trifluoroacetoacetate.

Chlorination of Ethyl 4,4,4-trifluoroacetoacetate

A common and effective method for this transformation is the reaction of Ethyl 4,4,4-trifluoroacetoacetate with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂). smolecule.comgoogle.com

Using Sulfuryl Chloride: Ethyl 4,4,4-trifluoroacetoacetate reacts smoothly with sulfuryl chloride. The reaction proceeds by releasing hydrogen chloride (HCl) and sulfur dioxide (SO₂) as gaseous byproducts. smolecule.com This method is noted for its good selectivity and high yield, making it suitable for industrial-scale production. google.com The reaction can be controlled by dripping the sulfuryl chloride into the starting material at a temperature between 0-50°C. google.com

Using Chlorine Gas: Alternatively, bubbling chlorine gas through Ethyl 4,4,4-trifluoroacetoacetate, typically at a low temperature (0-5°C), can also achieve the desired chlorination. This process is characterized by a quick reaction time. google.com

After the reaction is complete, any residual chlorinating agent and acidic gas byproducts are typically removed under reduced pressure to yield the final product. google.com

Applications in Synthesis

This compound is a valuable intermediate used as a building block for more complex molecules, particularly in the pharmaceutical and agrochemical industries. smolecule.com

Synthesis of Heterocycles: Its multiple reaction sites make it an ideal starting material for constructing various heterocyclic compounds, which are common scaffolds in drug molecules.

Intermediate for Pharmaceuticals and Agrochemicals: The compound serves as an intermediate in the preparation of specialized fluorinated products. smolecule.com For example, it is a precursor for certain pesticides and for pharmaceutical agents like furoindazole derivatives. chemicalbook.comchemicalbook.com

Reagent in Organic Chemistry: It functions as a reagent in nucleophilic substitution reactions, where the chlorine atom is displaced, and in other organic transformations that utilize its unique combination of functional groups. smolecule.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClF3O3/c1-2-13-5(12)3(7)4(11)6(8,9)10/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWUNJVPOCYLIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371884 | |

| Record name | Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363-58-6 | |

| Record name | Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 363-58-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Ethyl 2 Chloro 4,4,4 Trifluoroacetoacetate

Direct Halogenation Approaches

The direct chlorination of ethyl 4,4,4-trifluoroacetoacetate at the C2 position is a common and effective method for synthesizing the target compound. This transformation is typically accomplished using standard chlorinating agents.

Chlorination of Ethyl 4,4,4-trifluoroacetoacetate with Sulfuryl Chloride

One of the principal methods for the synthesis of ethyl 2-chloro-4,4,4-trifluoroacetoacetate involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with sulfuryl chloride (SO₂Cl₂). google.com This reaction is a direct electrophilic substitution on the enol or enolate form of the β-ketoester. The process is characterized by the complete reaction of the starting materials, good selectivity, and high yields. google.com The reaction is typically carried out by dropwise addition of sulfuryl chloride to the ethyl 4,4,4-trifluoroacetoacetate. google.com

The molar ratio of ethyl 4,4,4-trifluoroacetoacetate to sulfuryl chloride is a critical parameter and is generally maintained in the range of 1:1 to 1:1.5. google.com Upon completion of the reaction, the excess sulfuryl chloride and the hydrochloric acid byproduct are removed under reduced pressure to yield the final product. google.com

Chlorination of Ethyl 4,4,4-trifluoroacetoacetate with Gaseous Chlorine

An alternative direct halogenation approach utilizes gaseous chlorine (Cl₂) as the chlorinating agent. google.com This method is noted for its rapid reaction time, often reaching completion within 3 to 4 hours. google.com In a typical procedure, chlorine gas is bubbled through ethyl 4,4,4-trifluoroacetoacetate at a controlled temperature, for instance, between 0-5°C. google.com

Following the reaction, any residual chlorine and hydrogen chloride gas are removed by distillation under reduced pressure. google.com One documented example of this process involved reacting 200g of ethyl 4,4,4-trifluoroacetoacetate with 107g of chlorine over 3 hours, which resulted in a 91.8% yield of the chloro product with a purity of 93%. google.com

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

To maximize the efficiency of the chlorination process, optimization of reaction conditions is crucial. Key parameters that are often adjusted include temperature, the molar ratio of reactants, and the method of purification.

For the sulfuryl chloride method, the reaction temperature is typically controlled between 0-50°C. google.com The final purification step, which involves vacuum distillation to remove volatile byproducts, is generally conducted at a temperature of 20-50°C. google.com

Table 1: Comparison of Direct Chlorination Methods

| Feature | Chlorination with Sulfuryl Chloride | Chlorination with Gaseous Chlorine |

|---|---|---|

| Reaction Time | Varies with conditions | 3-4 hours google.com |

| Reactant Ratio | 1:1 to 1:1.5 (E4TFAA:SO₂Cl₂) google.com | 1.075 mol E4TFAA to 1.5 mol Cl₂ google.com |

| Temperature | 0-50°C google.com | 0-5°C google.com |

| Yield | High google.com | 91.8% google.com |

| Purity | High google.com | 93% google.com |

| Advantages | Complete reaction, few byproducts google.com | Quick reaction time google.com |

Indirect Synthetic Routes via Precursors

Synthesis of Ethyl 4,4,4-trifluoroacetoacetate as a Key Intermediate

The most prevalent industrial method for producing ethyl 4,4,4-trifluoroacetoacetate is the Claisen condensation. guidechem.compatsnap.com

This reaction involves the condensation of ethyl trifluoroacetate (B77799) and ethyl acetate (B1210297) in the presence of a strong base, such as sodium ethoxide or sodium hydride. google.comgoogle.com The reaction, catalyzed by an ethanol (B145695) solution of sodium ethoxide, is known for its mild conditions and high conversion rates and product selectivity. google.comgoogle.com

Several variations of this process have been reported. One method utilizes sodium hydride in a hexane (B92381) solvent, followed by acidification with hydrogen chloride gas, yielding the product with 94.0% purity and a 75% yield. google.com Another approach employs sodium ethoxide, prepared from metallic sodium and ethanol, in a cyclohexane (B81311) solvent, which after a series of workup steps, produces the final product with 99.1% purity and a 74.7% yield. google.com

The molar ratios of the reactants and the base are key to optimizing the reaction. The preferred molar ratio of sodium ethoxide to ethyl trifluoroacetate is between 1.1:1.0 and 1.5:1.0, while the optimal ratio of ethyl acetate to ethyl trifluoroacetate is between 1.1:1.0 and 2.0:1.0. google.com

Table 2: Claisen Condensation Conditions for Ethyl 4,4,4-trifluoroacetoacetate Synthesis

| Base | Solvent | Acidification | Purity | Yield |

|---|---|---|---|---|

| Sodium Hydride | Hexane | Hydrogen Chloride Gas | 94.0% google.com | 75% google.com |

| Sodium Ethoxide | Cyclohexane | Anhydrous Formic Acid and Ethyl Acetate | 99.1% google.com | 74.7% google.com |

| Sodium Ethoxide | Tetrahydrofuran (B95107) | Acetic Acid | Not Specified | Not Specified |

Catalytic Approaches in Precursor Synthesis

The primary method for synthesizing the precursor, ethyl 4,4,4-trifluoroacetoacetate, is through a Claisen condensation reaction. google.com This reaction involves ethyl trifluoroacetate and ethyl acetate as the main reactants. google.com The process is facilitated by a catalyst, typically an ethanol solution of sodium ethoxide, in the presence of an organic solvent. google.comgoogle.com The selection of the catalyst and solvent system is crucial for achieving high conversion rates and product selectivity under mild conditions suitable for industrial production. google.com

The reaction is generally performed at controlled temperatures, often cooled to between 5°C and 10°C before the dropwise addition of ethyl trifluoroacetate, with the temperature maintained between 10°C and 20°C during the reaction. google.comgoogle.com Various organic solvents can be employed, including dehydrated alcohol, tetrahydrofuran, methyl tertiary butyl ether (MTBE), and ethyl acetate itself. google.com The choice of solvent and the precise molar ratios of the reactants and catalyst are key parameters in optimizing the synthesis. For instance, different patent specifications outline variations in these parameters to maximize yield and purity. google.com

Table 1: Examples of Catalytic Conditions for Ethyl 4,4,4-trifluoroacetoacetate Synthesis

| Catalyst System | Solvent | Reactant Molar Ratios (Sodium Ethoxide:Ethyl Acetate:Ethyl Trifluoroacetate) | Yield | Purity | Source |

|---|---|---|---|---|---|

| 20% Sodium Ethoxide in Ethanol | Methyl Tertiary Butyl Ether | 2 : 2 : 1 | 83.4% | 95.5% | google.com |

Role of Ethanol Removal in Subsequent Chlorination Steps

A critical and often challenging aspect of the precursor synthesis is the management of ethanol. Ethanol is generated as a byproduct of the base-directed condensation reaction, with one mole of ethanol formed for every mole of ethyl trifluoroacetate that reacts. epo.org The presence of this residual ethanol is highly problematic for the subsequent chlorination step. epo.org

Ethyl 4,4,4-trifluoroacetoacetate can react with ethanol to form an ethanol hemiketal. epo.org During purification by distillation, this hemiketal can decompose back into ethanol and ethyl 4,4,4-trifluoroacetoacetate. epo.org Unfortunately, these two compounds tend to co-distill and then recombine in the distillation receiver, which makes their separation difficult. epo.org Therefore, the effective removal of essentially all ethanol from the precursor is a necessary prerequisite to ensure an efficient and successful chlorination reaction to produce the final target compound, this compound. epo.org Older industrial methods involved energy-intensive azeotropic dealcoholization steps, often using large amounts of solvents like cyclohexane, which made the process endpoint difficult to control and increased energy consumption for solvent recovery. guidechem.com

Subsequent Chlorination of Ethyl 4,4,4-trifluoroacetoacetate to the Target Compound

Once the precursor, ethyl 4,4,4-trifluoroacetoacetate, has been synthesized and purified to remove ethanol, it undergoes a direct chlorination reaction to yield this compound. This transformation is typically achieved by reacting the precursor with a chlorinating agent such as sulfuryl chloride or chlorine gas. google.com

The reaction with sulfuryl chloride is noted for its completeness, good selectivity, and the limited formation of byproducts, resulting in a high yield. google.com The process involves the controlled addition, often dropwise, of sulfuryl chloride to the precursor at a reaction temperature maintained between 0°C and 50°C. google.com The molar ratio of ethyl 4,4,4-trifluoroacetoacetate to sulfuryl chloride is typically in the range of 1:1 to 1:1.5. google.com

Alternatively, chlorination can be performed using chlorine gas. This method is characterized by a rapid reaction time, often reaching completion within 3 to 4 hours. google.com After the reaction is finished, a crucial step is the removal of any unreacted chlorinating agent and the gaseous byproduct, hydrogen chloride, which is typically done via distillation under reduced pressure at temperatures between 20°C and 50°C. google.com

Table 2: Example Chlorination Reaction Parameters and Results

| Chlorinating Agent | Molar Ratio (Precursor:Agent) | Reaction Temperature | Final Purity | Final Yield | Source |

|---|---|---|---|---|---|

| Sulfuryl Chloride | 1 : 1.1 | 25-30°C | 98% | 96.8% | google.com |

Industrial-Scale Preparation Methods and Process Optimization

The industrial-scale preparation of this compound requires careful optimization of the entire synthesis process to ensure safety, efficiency, and cost-effectiveness. The methods described in modern patents are often highlighted as being suitable for industrial production due to their use of mild conditions, high raw material conversion rates, simple operations, and low energy consumption. google.comgoogle.com

Process optimization often focuses on moving away from hazardous and inefficient older methods. For example, early synthesis routes for the precursor used metallic sodium, which poses significant safety risks during transport and use due to its violent exothermic reaction and the production of large quantities of hydrogen gas. guidechem.com Modern methods favor the use of sodium ethoxide solutions, which are safer to handle. google.comguidechem.com

Furthermore, optimization involves minimizing energy-intensive steps like the previously mentioned azeotropic distillation for ethanol removal. guidechem.com Efficient industrial processes also incorporate the recycling of materials. For instance, in the production of the precursor, a mixture of ethyl acetate and ethanol is often produced, which can be treated and recycled back into the process as raw material. guidechem.com The management of byproducts is another key consideration; for example, the hydrogen chloride gas evolved during the chlorination step can be absorbed in water to produce hydrochloric acid, adding value and reducing environmental impact. guidechem.com

The physical setup for industrial production involves large, multi-necked reaction vessels equipped with mechanical stirrers, dropping funnels for controlled addition of reagents, and systems for temperature control, such as cooling baths. orgsyn.org Post-reaction workup on an industrial scale includes steps like washing the crude product with solutions such as sodium bicarbonate to neutralize acid, followed by water washes and drying, before final purification by fractional distillation. orgsyn.org

Reactivity and Mechanistic Investigations of Ethyl 2 Chloro 4,4,4 Trifluoroacetoacetate

Nucleophilic Substitution Reactions at the α-Chloro Position

The chlorine atom at the α-position of ethyl 2-chloro-4,4,4-trifluoroacetoacetate is susceptible to displacement by various nucleophiles. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups.

Reactions with Amines and Alcohols for Derivatization

The substitution of the α-chloro group by nucleophiles such as amines and alcohols is a common derivatization strategy. smolecule.com These reactions lead to the formation of α-amino and α-alkoxy esters, which are important precursors for more complex molecules. A significant application of this reaction is the synthesis of heterocyclic compounds. For instance, the reaction with thiourea (B124793), a dinucleophilic reagent, leads to the formation of thiazole (B1198619) derivatives. chemicalbook.com

A primary example is the synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate, a key intermediate for various biologically active molecules. mdpi.comsigmaaldrich.com This reaction involves the displacement of the chlorine atom by the sulfur of thiourea, followed by an intramolecular cyclization and dehydration.

Table 1: Synthesis of Thiazole Derivatives via Nucleophilic Substitution

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

| This compound | Thiourea | Ethanol (B145695) | Reflux | Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate | Good |

| 2-chloroacetoacetic ester | Thiourea | Ethanol | 60-70 °C, with Sodium Carbonate | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Not specified |

Data compiled from multiple sources describing the Hantzsch thiazole synthesis. google.comderpharmachemica.com

Mechanistic Pathways of Halogen Displacement

The displacement of the halogen at the α-position of β-keto esters can proceed through different mechanistic pathways, primarily SN1 or SN2, depending on the substrate structure, nucleophile, and reaction conditions. For primary and secondary alcohols, reactions with reagents like phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) typically proceed via an SN2 mechanism. youtube.com

In the case of this compound, the presence of the adjacent carbonyl group can stabilize a negative charge on the α-carbon, favoring an SN2-type mechanism. The strong electron-withdrawing effect of the trifluoromethyl group further influences the electron density around the reaction center. The reaction pathway involves the nucleophilic attack of the amine or alcohol on the carbon atom bearing the chlorine, leading to a transition state where the nucleophile is forming a new bond as the chloride ion departs. The stereochemistry of this reaction, if the carbon were chiral, would typically proceed with an inversion of configuration, characteristic of an SN2 pathway. youtube.com

Carbonyl Reactivity and Condensation Reactions

The carbonyl group in this compound is highly electrophilic, a feature enhanced by the adjacent trifluoromethyl group. This electrophilicity dictates its reactivity in condensation reactions.

Interactions with Active Methylene (B1212753) Compounds

Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, making the methylene protons acidic and reactive. shivajicollege.ac.in this compound can participate in condensation reactions with such compounds. smolecule.com These reactions, often base-catalyzed, involve the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetoacetate (B1235776) derivative.

These types of reactions are fundamental in carbon-carbon bond formation and are used to construct more complex molecular skeletons. For example, reactions with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can lead to a variety of substituted products. researchgate.net The initial condensation can be followed by subsequent cyclization or other transformations.

Role of the Electrophilic Carbonyl Group in Fluorinating Agents

While this compound is a fluorinated molecule, it does not typically function as a "fluorinating agent" in the sense of donating a fluorine atom. Instead, it serves as a crucial building block for introducing the trifluoromethyl (CF₃) group into other molecules. smolecule.com The electrophilic carbonyl group is key to this role. It provides a reactive site for nucleophilic attack, enabling the incorporation of the entire trifluoroacetyl moiety into a new molecular structure. This CF₃ group is highly sought after in medicinal chemistry as it can enhance properties like metabolic stability and lipophilicity.

Cyclization Reactions and Heterocycle Formation

This compound is a versatile precursor for synthesizing a wide array of heterocyclic compounds due to its multiple reactive sites. smolecule.com

The Hantzsch thiazole synthesis is a prominent example, where it reacts with thiourea to yield aminothiazoles. chemicalbook.comderpharmachemica.com Another major class of heterocycles synthesized from this precursor are pyrazoles. The general synthesis of pyrazoles involves the condensation reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.govmdpi.comhilarispublisher.com In this context, this compound acts as the 1,3-dicarbonyl equivalent. The reaction proceeds through initial condensation at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the pyrazole (B372694) ring.

Furthermore, multicomponent reactions involving this compound can lead to complex heterocyclic systems. For example, three-component cyclizations with diamines and ketones can produce various tricyclic azaheterocyclic structures. researchgate.netresearchgate.net Similarly, reactions with arylidenemalononitriles have been shown to produce dihydropyran and piperidine (B6355638) derivatives. researchgate.net

Table 2: Examples of Heterocycles Synthesized from this compound and Related Precursors

| Precursor | Co-Reactant(s) | Heterocyclic Product Class |

| This compound | Thiourea | Thiazole |

| Ethyl 4,4,4-trifluoroacetoacetate | Hydrazine Hydrate | Pyrazole |

| Ethyl 4,4,4-trifluoroacetoacetate | 1,2-Diamines, Cycloheptanone | Tricyclic Azaheterocycles (e.g., Imidazopyridinones) |

| Ethyl 4,4,4-trifluoroacetoacetate | Arylidenemalononitriles | Dihydropyran, Piperidine |

| Ethyl 4,4,4-trifluoroacetoacetate | 2-(aminomethyl)aniline, α,β-unsaturated aldehydes | Tetrahydropyrido[2,1-b]quinazolines |

Data compiled from various studies on heterocyclic synthesis. derpharmachemica.comnih.govresearchgate.netresearchgate.netnih.gov

Participation in Cyclocondensations

This compound is a versatile reagent in the synthesis of complex heterocyclic structures through cyclocondensation reactions. Its unique combination of functional groups—a β-ketoester, a trifluoromethyl group, and a chlorine atom at the α-position—allows for a range of transformations. This compound serves as a key building block for creating fluorinated heterocycles, which are of significant interest in medicinal chemistry.

The reactivity of the compound facilitates its use in multicomponent reactions, a strategy that allows for the efficient construction of complex molecules in a single step. For instance, it can react with dinucleophiles to form various ring systems. The general mechanism involves the initial reaction of a nucleophile with one of the electrophilic centers of the acetoacetate, followed by an intramolecular cyclization.

Research on the related compound, ethyl 4,4,4-trifluoroacetoacetate, demonstrates its utility in three-component cyclizations with carbonyl compounds and nucleophilic reagents. researchgate.net These reactions have been used to produce a wide array of heterocyclic derivatives, including pyridines, pyrimidines, pyrazoles, and pyrans. researchgate.net Given the structural similarity, this compound is also a prime candidate for such synthetic strategies, with the chloro group offering an additional site for reaction or a handle for further functionalization.

A summary of representative cyclocondensation components is presented below:

| Reagent Class | Example | Resulting Heterocycle Core |

| 1,2-Diamines | Ethylenediamine | Imidazo[1,2-a]pyridines |

| 1,3-Diamines | 1,3-Diaminopropane | Pyrido[1,2-a]pyrimidines |

| 1,2-Aminoalcohols | Ethanolamine | Oxazolo[3,2-a]pyridines |

Influence of Trifluoromethyl Group on Electrophilicity and Reactivity

The trifluoromethyl (CF₃) group exerts a profound influence on the chemical properties of this compound, primarily through its strong electron-withdrawing nature. This inductive effect significantly increases the electrophilicity of the adjacent carbonyl carbons, making them more susceptible to nucleophilic attack. smolecule.com

The electronic effects of the substituents can be summarized as follows:

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Trifluoromethyl (CF₃) | C4 | Strong electron-withdrawal (inductive) | Increases electrophilicity of carbonyls |

| Chloro (Cl) | C2 | Electron-withdrawal (inductive); good leaving group | Increases electrophilicity of α-carbon; facilitates substitution |

| Ethyl Ester (COOEt) | C1 | Electron-withdrawal (inductive and resonance) | Activates the α-carbon |

This combination of features makes this compound a valuable reagent for introducing fluorinated moieties into organic molecules, a common strategy in the development of pharmaceuticals and agrochemicals. smolecule.com

Cyclization with Dinucleophiles in Alkaloid-like Structure Design

The synthesis of alkaloid-like structures, which often feature complex polycyclic frameworks, can be achieved using multicomponent reactions involving fluorinated β-ketoesters. While specific studies on this compound in this context are emerging, research on the closely related ethyl 4,4,4-trifluoroacetoacetate provides a clear precedent for this application.

Three-component cyclization reactions involving ethyl 4,4,4-trifluoroacetoacetate, a cyclic ketone such as cycloheptanone, and various dinucleophiles have been shown to produce novel tricyclic azaheterocyclic structures. researchgate.net These products include trifluoromethyl-substituted derivatives of imidazo[1,2-a]pyridin-5-ones, oxazolo[3,2-a]pyridin-5-ones, and pyrido[1,2-a]-pyrimidin-6-one. researchgate.net

The general reaction scheme involves the formation of a complex heterocyclic system through a domino mechanism, where multiple bonds are formed in a single synthetic operation. researchgate.net The use of dinucleophiles like 1,2-diamines, 1,3-diamines, and 1,2-aminoalcohols allows for the construction of different ring systems fused to a cycloalkane core, creating structures with potential biological activity. researchgate.net The introduction of the trifluoromethyl group via the acetoacetate starting material is a key feature of this synthetic strategy.

| Dinucleophile | Cyclic Ketone | Resulting Structure Type |

| 1,2-Diamine | Cycloheptanone | Cyclohepta-annulated imidazo[1,2-a]pyridin-5-one |

| 1,3-Diamine | Cycloheptanone | Cyclohepta-annulated pyrido[1,2-a]pyrimidin-6-one |

| 1,2-Aminoalcohol | Cycloheptanone | Cyclohepta-annulated oxazolo[3,2-a]pyridin-5-one |

The extension of this methodology to this compound would provide access to an even wider range of functionalized, alkaloid-like molecules, with the chlorine atom serving as a potential site for further synthetic elaboration.

Hydrolysis and Related Degradation Pathways

Under aqueous conditions, this compound is susceptible to hydrolysis. This degradation pathway involves the cleavage of the ester linkage, yielding the corresponding carboxylic acid (2-chloro-4,4,4-trifluoroacetoacetic acid) and ethanol. smolecule.com

The reaction is catalyzed by the presence of acid or base. The mechanism typically involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. The strong electron-withdrawing effect of the trifluoromethyl group can influence the rate of this hydrolysis. Studies on similar fluorinated esters, such as p-nitrophenyl trifluoroacetate (B77799), have shown that water can act as a catalyst in the hydrolysis reaction. mdpi.com

The stability of the resulting acetoacetic acid derivative is also a consideration. β-keto acids are known to be prone to decarboxylation, especially upon heating. Therefore, under certain conditions, the hydrolysis of this compound could be followed by the loss of carbon dioxide to yield 1,1,1-trifluoro-3-chloropropanone.

The primary degradation products are summarized in the table below:

| Reaction | Conditions | Major Products |

| Hydrolysis | Aqueous acid or base | 2-chloro-4,4,4-trifluoroacetoacetic acid, Ethanol |

| Decarboxylation | Heating of hydrolysis product | 1,1,1-trifluoro-3-chloropropanone, Carbon Dioxide |

It is important to note that the presence of the chloro substituent can also influence the degradation pathway, potentially leading to other side reactions depending on the specific reaction conditions, such as pH and temperature.

Chiral Synthesis and Enantioselective Transformations

Enantioselective Hydrogenation for Chiral Trifluoromethyl-Substituted Tertiary Alcohols

The enantioselective hydrogenation of β-keto esters is a powerful method for the synthesis of chiral β-hydroxy esters. However, the direct enantioselective hydrogenation of ethyl 2-chloro-4,4,4-trifluoroacetoacetate to yield chiral trifluoromethyl-substituted tertiary alcohols is not extensively documented in the reviewed scientific literature. Research in this area has predominantly focused on the asymmetric hydrogenation of related fluorinated olefins.

For instance, the catalytic asymmetric hydrogenation of various fluoromethylated olefins has been successfully achieved using iridium complexes with chiral N,P-ligands. These reactions have been shown to produce a variety of enantioenriched products bearing fluoromethylated stereocenters with excellent yields and enantioselectivities. While these studies provide a proof of concept for the enantioselective hydrogenation of fluorinated substrates, specific data on the catalysts, yields, and enantiomeric excess for the hydrogenation of this compound remains to be reported. The synthesis of chiral α-trifluoromethyl alcohols has also been explored through other methodologies, such as the nickel-catalyzed Hiyama cross-coupling of bisfunctionalized electrophiles.

Building Blocks for Enantiopure Chirons

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA), a close analog of the title compound, is a well-established building block for the synthesis of a wide array of enantiopure chirons. The methodologies developed for ETFAA provide a foundational framework for potential synthetic routes involving this compound, although the presence of the α-chloro substituent would necessitate modifications to these synthetic strategies.

Synthesis of Trifluoromethyl-β-amino Acid Derivatives

ETFAA is a key starting material for the synthesis of trifluoromethyl-β-amino acid derivatives. researchgate.net One common strategy involves the condensation of ETFAA with an amine, followed by reduction and subsequent chemical transformations. The key intermediate, an enamino ester, can be subjected to diastereoselective reduction to introduce the desired stereochemistry. While specific examples utilizing this compound are not detailed in the literature, the established routes with ETFAA suggest a potential pathway that would require management of the reactive α-chloro position. A practical synthesis of chiral β-trifluoromethyl-β-amino acids has also been reported via a diastereoselective aza-Michael addition of aromatic amines to a chiral β-trifluoromethyl-α,β-unsaturated oxazolidinone, achieving up to 97% combined yields and diastereoselectivities up to 3:1. elsevierpure.com

Preparation of α-Trifluoromethyl Aspartic Acid and Serine

The synthesis of α-trifluoromethyl aspartic acid and serine from this compound is not explicitly described in the reviewed literature. However, the synthesis of related α-trifluoromethyl amino acids often involves the use of fluorinated building blocks. For example, the synthesis of α-benzoyl-L-alanine and α-benzoyl-D-alanine has been achieved from acetamidomalonate, which could potentially be adapted for fluorinated analogs.

Enantiopure Trifluoromethylated Azetidine Carboxylic Acid and Homoserines

A straightforward synthesis of enantiopure (2R)-2-trifluoromethyl-2-carboxyazetidine, as well as (R)- and (S)-trifluoromethylhomoserines, has been developed using ETFAA as a starting material. nih.gov The key step in this synthesis is a Strecker-type reaction performed on a chiral CF3-containing bicyclic oxazolidine (B1195125) intermediate, which is obtained from the condensation of (R)-phenylglycinol and ETFAA. nih.gov This methodology highlights the utility of ETFAA in constructing complex, enantiopure heterocyclic and acyclic amino acids.

Biocatalytic Approaches in Enantioselective Reduction (e.g., Saccharomyces cerevisiae, Sporobolomyces salmonicolor)

Biocatalytic reductions offer an environmentally benign alternative to chemical methods for the synthesis of chiral compounds. While the biocatalytic reduction of this compound by Saccharomyces cerevisiae and Sporobolomyces salmonicolor has not been specifically reported, studies on analogous compounds provide valuable insights into the potential of these microorganisms for such transformations.

Saccharomyces cerevisiae (baker's yeast) has been shown to reduce ethyl 2-chloroacetoacetate to the corresponding chiral cis- and trans-β-hydroxy esters. nih.gov Interestingly, this reduction is accompanied by a competing reductive dechlorination to ethyl acetoacetate (B1235776), a reaction mediated by glutathione. nih.gov Furthermore, whole cells of Saccharomyces uvarum have been used for the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate to ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, achieving 85.0% conversion and 85.2% enantiomeric excess under optimized conditions in an aqueous-organic solvent biphasic system. researchgate.netnih.gov

An NADPH-dependent aldehyde reductase isolated from Sporobolomyces salmonicolor has been effectively used for the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with an enantiomeric excess of 86%. nih.gov This reaction was successfully carried out in an n-butyl acetate-water diphasic system to overcome substrate instability and enzyme inhibition. nih.gov

These findings suggest that both Saccharomyces cerevisiae and Sporobolomyces salmonicolor possess reductases capable of acting on chlorinated and fluorinated β-keto esters, indicating their potential for the enantioselective reduction of this compound. However, the substrate specificity and the stereochemical outcome of such a reaction would need to be experimentally determined.

Biocatalytic Reduction of Related β-Keto Esters

| Microorganism/Enzyme | Substrate | Product | Conversion/Yield | Enantiomeric Excess (ee) |

| Saccharomyces uvarum | Ethyl 4,4,4-trifluoroacetoacetate | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate | 85.0% | 85.2% |

| Aldehyde Reductase (Sporobolomyces salmonicolor) | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutanoate | 95.4% | 86% |

Stereoselectivity in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. Ethyl trifluoroacetoacetate is a valuable component in such reactions, often leading to the formation of diverse heterocyclic structures.

The stereoselectivity of these reactions can be influenced by various factors, including the nature of the reactants and the reaction conditions. For example, the three-component cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines with 3-methylbutan-2-one showed that the use of a bulky isopropyl substituent on the ketone increased the stereoselectivity of the transformation. researchgate.net While a comprehensive review on the multicomponent reactions of ethyl trifluoroacetoacetate exists, there is a lack of specific examples and data regarding the stereoselectivity of MCRs involving this compound. researchgate.net The presence of the α-chloro group would likely influence the reactivity and stereochemical outcome of such reactions, representing an area for future investigation.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H NMR and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group protons and the methine proton. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), arising from spin-spin coupling with each other. The methine proton (-CH(Cl)-) is anticipated to appear as a singlet, though minor coupling to the trifluoromethyl group might be observed.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show discrete signals for each unique carbon atom in the molecule. The presence of highly electronegative fluorine and chlorine atoms, as well as the carbonyl groups, will significantly influence the chemical shifts of the adjacent carbon atoms, shifting them downfield. The trifluoromethyl carbon will be identifiable by its characteristic quartet in a proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.

To illustrate the expected spectral features, a comparison with structurally related compounds is useful. For instance, in the ¹H NMR spectrum of Ethyl 2-chloroacetoacetate, the protons of the ethyl group and the methine proton are clearly resolved. chemicalbook.comchemicalbook.com Similarly, the ¹³C NMR spectrum of Ethyl 4,4,4-trifluoroacetoacetate provides reference chemical shifts for the carbons of the ethyl and trifluoroacetyl moieties. chemicalbook.com Based on these related structures, the predicted NMR data for this compound is summarized in the table below.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃-CH₂- | ~1.3 (t) | ~14 |

| CH₃-CH₂ - | ~4.3 (q) | ~63 |

| -CO-CH (Cl)- | ~4.8 (s) | ~55 |

| -C O-CH(Cl)- | - | ~165 |

| -C F₃ | - | ~117 (q) |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques (LC-MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for confirming the identity and assessing the purity of this compound.

In a typical mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed, confirming its molecular weight of approximately 218.56 g/mol . scbt.com Often, under softer ionization conditions like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 219 is detected. google.com

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Key fragmentation pathways for this compound would likely involve the cleavage of the ester and keto groups, as well as the loss of small neutral molecules. For example, the fragmentation of the related compound Ethyl 2-methyl-4,4,4-trifluoroacetoacetate shows characteristic losses of the ethoxycarbonyl group ([M - COOCH₂CH₃]⁺) and the trifluoromethyl group ([CF₃]⁺).

Expected Fragmentation Pattern in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 219 | [C₆H₆ClF₃O₃+H]⁺ | Protonated molecular ion |

| 173 | [M - C₂H₅O]⁺ | Loss of the ethoxy group |

| 150 | [M - CF₃]⁺ | Loss of the trifluoromethyl group |

LC-MS analysis is particularly valuable for purity assessment as it separates the target compound from any impurities before detection by the mass spectrometer. This allows for the identification and quantification of even trace levels of byproducts or degradation products. The use of trifluoroacetic acid (TFA) as a mobile phase modifier in LC-MS is common for improving chromatographic peak shape, although it can sometimes suppress the ionization signal. nih.gov

Chromatographic Analysis (HPLC, UPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the separation, quantification, and purity assessment of chemical compounds like this compound. These methods offer high resolution and sensitivity, making them ideal for quality control in a production setting.

The separation is typically achieved using a reversed-phase column, such as a C18 column, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, commonly acetonitrile (B52724) and water. chromatographyonline.com The gradient and composition of the mobile phase are optimized to achieve a good separation of the target compound from any potential impurities. For fluorinated compounds, specialized fluorinated HPLC phases can offer alternative selectivity compared to traditional C18 columns. chromatographyonline.com

The purity of this compound can be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A typical purity level for commercially available this compound is around 97%. apolloscientific.co.uk

UPLC, with its use of smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. This can be particularly advantageous for high-throughput screening or for the separation of closely related impurities.

Typical HPLC/UPLC Parameters for the Analysis of Acetoacetate (B1235776) Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 or fluorinated phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV-Vis or Mass Spectrometer (MS) |

| Flow Rate | 0.5 - 2.0 mL/min (HPLC), 0.2 - 0.6 mL/min (UPLC) |

| Injection Volume | 1 - 10 µL |

Gas chromatography (GC) can also be employed for the analysis of volatile compounds like this compound and its isomers. For instance, a GC method has been developed for the detection of Ethyl 2-chloroacetoacetate in Ethyl 4-chloroacetoacetate. google.com

Biological Activity and Medicinal Chemistry Applications

Antimicrobial and Antifungal Potential of Derivatives

The scaffold of ethyl 2-chloro-4,4,4-trifluoroacetoacetate is a precursor for various heterocyclic compounds that exhibit significant antimicrobial and antifungal properties. The presence of the trifluoromethyl (CF3) group is crucial, as it can enhance properties like metabolic stability and lipophilicity, often leading to improved biological activity.

Notably, pyrazole (B372694) and pyrimidine (B1678525) derivatives synthesized using this building block have shown considerable efficacy. Pyrazoles are a well-established class of heterocyclic compounds known for a broad spectrum of biological activities, including antibacterial and antifungal effects. nih.govorientjchem.org For example, pyrazole-1-carbothiohydrazide derivatives have been synthesized and tested for their antimicrobial properties. One such derivative, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide, displayed potent antibacterial and antifungal activity, with Minimum Inhibitory Concentration (MIC) values surpassing those of standard drugs like chloramphenicol (B1208) and clotrimazole (B1669251) against certain pathogens. nih.gov

Similarly, pyrimidine derivatives, which are core components of DNA and RNA, are a focus in the development of new antifungal agents. frontiersin.org Fused pyrimidine systems, such as 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidines bearing a thioether moiety, have been synthesized and evaluated. Many of these compounds demonstrated significant fungicidal activity against a range of plant pathogens, including various species of Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae. frontiersin.orgnih.gov The fungicidal efficacy of these molecules highlights the potential of using this compound as a starting material for novel agrochemical fungicides. nih.gov

| Derivative Class | Example Compound | Target Organism | Activity (MIC/Inhibition Rate) |

| Pyrazole | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Bacteria & Fungi | MIC: 2.9–125 µg/mL nih.gov |

| Triazolopyrimidine | Compound 5o | Cucumber Botrytis cinerea | Inhibition Rate: 80.38% frontiersin.org |

| Triazolopyrimidine | Compound 4 | Strawberry Botrytis cinerea | Inhibition Rate: 82.68% frontiersin.org |

Cytotoxic Effects Against Cancer Cell Lines

Fluorinated compounds and heterocyclic scaffolds are of significant interest in the development of novel anticancer agents due to their unique chemical properties that can enhance drug efficacy. While this compound serves as a versatile precursor for a variety of complex molecules, including those with potential cytotoxic activity, specific studies detailing the synthesis and evaluation of its direct derivatives against cancer cell lines are not extensively documented in the available literature. smolecule.com

Research into other classes of fluorinated molecules demonstrates the general potential of this chemical space. For instance, various novel heterocyclic compounds are routinely evaluated for their anticancer properties against a panel of human cancer cell lines, with their potency typically reported as IC50 values (the concentration required to inhibit the growth of 50% of cells). researchgate.netresearchgate.net The incorporation of trifluoromethyl groups, as found in this compound, is a common strategy in medicinal chemistry to improve a drug candidate's metabolic stability and cell permeability, which are desirable attributes for chemotherapeutic agents. Therefore, the synthesis of novel heterocycles from this chloro- and trifluoro-substituted acetoacetate (B1235776) represents a potential, albeit currently underexplored, avenue for the discovery of new cytotoxic agents.

Development of Antitubercular Agents (e.g., Imidazo[1,2-a]pyridine-3-carboxamides)

The imidazo[1,2-a]pyridine (B132010) scaffold is recognized as a "drug prejudice" structure due to its wide range of applications in medicinal chemistry, including the development of potent antitubercular agents. google.com This heterocyclic system can be synthesized using precursors derived from β-ketoesters. Novel Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have been designed and synthesized as promising agents against Mycobacterium tuberculosis (MTB).

In one study, a series of 2,6-dimethyl-N-[2-(phenylamino)ethyl] IPAs were developed. Two compounds from this series, 26g and 26h, demonstrated particularly high potency against both drug-sensitive and drug-resistant strains of MTB. Their activity, measured by the Minimum Inhibitory Concentration (MIC), was in the low micromolar to nanomolar range, indicating significant potential for further development. These compounds also showed a high selectivity index (SI), suggesting a favorable profile for targeting the bacteria with minimal effect on host cells. The N-[2-(piperazin-1-yl)ethyl] moiety was also identified as a viable alternative linker for these structures, opening new possibilities for structure-activity relationship (SAR) studies. semanticscholar.org

| Compound | Target Strain | Activity (MIC in µM) | Selectivity Index (SI) |

| 26g | MTB H37Rv (drug-sensitive) | 0.041 | 4395 |

| 26h | MTB H37Rv (drug-sensitive) | 0.12 | 1405 |

| 26g | Drug-Resistant MTB Strains | 0.083 - 2.64 | Not Reported |

| 26h | Drug-Resistant MTB Strains | 0.17 - 1.32 | Not Reported |

Data sourced from a study on novel Imidazo[1,2-a]pyridine-3-carboxamides. semanticscholar.org

Role in Enzyme Inhibition (e.g., trifluoromethyl ketones as enzyme inhibitors)

The trifluoromethyl ketone (TFMK) functional group is a powerful pharmacophore known for its ability to inhibit serine and cysteine proteases. researchgate.net The trifluoroacetyl moiety within this compound makes it an excellent starting material for the synthesis of TFMK-based enzyme inhibitors.

The inhibitory mechanism of TFMKs stems from the highly electrophilic nature of the ketone's carbonyl carbon, which is influenced by the strong electron-withdrawing effect of the adjacent CF3 group. This enhanced electrophilicity allows the carbonyl group to be readily attacked by nucleophilic residues, such as the hydroxyl group of serine or the thiol group of cysteine, in the active site of an enzyme. This attack forms a stable, covalent hemiketal or hemithioketal adduct, effectively inactivating the enzyme. researchgate.net This mechanism often results in slow, tight-binding inhibition. nih.govresearchgate.net

TFMKs have been developed as inhibitors for a variety of enzymes. For example, peptidyl TFMKs have been successfully designed to inhibit chymotrypsin. nih.gov More recently, TFMKs were synthesized as inhibitors of the SARS-CoV 3CL protease, a critical enzyme for viral replication. One such inhibitor demonstrated time-dependent inhibition with a Ki value of 0.3 µM. researchgate.net The ability of TFMKs to act as transition-state analog inhibitors, mimicking the tetrahedral intermediate of peptide bond hydrolysis, contributes to their high affinity and potency. nih.gov

| Inhibitor Class | Target Enzyme | Key Finding/Potency |

| Peptidyl TFMK | SARS-CoV 3CL Protease | Time-dependent inhibition, Ki = 0.3 µM researchgate.net |

| Peptidyl TFMK | Chymotrypsin | Act as slow-binding, transition-state analog inhibitors nih.gov |

| TFMK Analogues | Carboxylesterases | Potent inhibitors for both mammalian and insect enzymes orientjchem.org |

Design of GPR84 Antagonists

G protein-coupled receptor 84 (GPR84) is a proinflammatory receptor that is considered a therapeutic target for inflammatory conditions such as inflammatory bowel disease and idiopathic pulmonary fibrosis. nih.gov Consequently, there is significant interest in developing potent and selective antagonists to block its activity.

Several classes of GPR84 antagonists have been discovered through high-throughput screening and subsequent chemical optimization. One notable class includes ligands based on a 1,2,4-triazine (B1199460) core, which have been identified as high-affinity competitive antagonists of human GPR84. nih.gov Another recently discovered class is based on BINOL phosphate (B84403) (BINOP) derivatives. nih.gov While trifluoromethyl groups are frequently incorporated into modern drug candidates to enhance their pharmacological properties, a direct synthetic pathway utilizing this compound for the published GPR84 antagonists is not explicitly detailed in the scientific literature. The development of GPR84 antagonists remains an active area of research, and the versatility of fluorinated building blocks could potentially be applied to future generations of these therapeutic agents. nih.govnih.gov

Utility in Agrochemical Development

This compound and its immediate precursor, ethyl 4,4,4-trifluoroacetoacetate, are crucial intermediates in the industrial synthesis of several high-value agrochemicals. semanticscholar.org The unique combination of functional groups allows for the construction of complex heterocyclic systems that form the core of various fungicides, herbicides, and acaricides.

Key agrochemicals synthesized from this building block include:

Thifuzamide: A fungicide belonging to the thiazole (B1198619) carboxamide class, developed to control sheath blight in rice. This compound is a key starting material for its production. Thifuzamide functions as a succinate (B1194679) dehydrogenase inhibitor (SDHI), disrupting the fungal respiratory chain. rsc.org

Fluacrypyrim (B1663348): A strobilurin analog used as an acaricide and fungicide, effective against various spider mites on fruit and vegetable crops. nih.govconnectjournals.com It acts by inhibiting the mitochondrial cytochrome-bc1 complex. nih.gov The synthesis of fluacrypyrim utilizes intermediates derived from trifluoroacetoacetate. semanticscholar.org

Thiazopyr: A pre-emergent pyridine-based herbicide used to control annual grasses and broadleaf weeds in various crops. smolecule.com It functions by inhibiting microtubule assembly, which is essential for cell division. Its synthesis also relies on intermediates prepared from trifluoroacetoacetate precursors. semanticscholar.org

| Agrochemical | Type | Mode of Action |

| Thifuzamide | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) rsc.org |

| Fluacrypyrim | Acaricide, Fungicide | Mitochondrial Cytochrome-bc1 Complex Inhibitor nih.gov |

| Thiazopyr | Herbicide | Microtubule Assembly Inhibition |

Industrial Relevance and Future Perspectives

Role as a Key Intermediate in Pharmaceutical Synthesis

The introduction of fluorine into drug molecules can dramatically alter their properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes. It is estimated that up to 20% of pharmaceuticals currently on the market contain at least one fluorine atom. pharmtech.com Ethyl 2-chloro-4,4,4-trifluoroacetoacetate serves as a critical building block for incorporating trifluoromethyl groups into active pharmaceutical ingredients (APIs). smolecule.comfluoromart.com

The compound's reactivity allows for its use in various organic transformations, including nucleophilic substitution reactions where the chlorine atom is replaced by other functional groups. smolecule.com This versatility is crucial in medicinal chemistry for the synthesis of a diverse range of fluorinated compounds. smolecule.com The global market for fluorinated pharmaceuticals and APIs is expected to grow significantly, driven by continuous research and development in the pharmaceutical sector. precedenceresearch.comcoherentmarketinsights.com This growth underscores the sustained demand for key intermediates like this compound.

Table 1: Applications in Pharmaceutical Intermediate Synthesis

| Application Area | Role of this compound |

|---|---|

| Drug Discovery | Serves as a versatile building block for creating novel fluorinated drug candidates. |

| Medicinal Chemistry | Used as a reagent for introducing trifluoromethyl groups to enhance drug efficacy and metabolic stability. smolecule.comnih.gov |

Contribution to Agrochemical Innovation

Similar to its role in pharmaceuticals, this compound is an important intermediate in the agrochemical industry. smolecule.comfluoromart.com Fluorinated compounds are integral to the development of modern pesticides and herbicides due to their enhanced biological activity. selectscience.net

A notable application is in the synthesis of the fungicide thifluzamide. google.com Thifluzamide is a thiazole (B1198619) amide succinate (B1194679) dehydrogenase inhibitor with high efficiency and low toxicity, used for preventing and treating diseases like rice sheath blight. google.com The synthesis of such advanced agrochemicals relies on the availability of specialized intermediates like this compound, highlighting its contribution to improving crop yields and food security. nbinno.com The demand from the agrochemical sector is a significant driver for the market of its precursor, ethyl trifluoroacetoacetate, and by extension, for the chloro-derivative itself. datahorizzonresearch.com

Market Position and Specialty Chemical Applications

This compound is classified as a fluorinated fine chemical, a category of high-value-added compounds used in specialized applications. samreal.com The broader market for fluorinated compounds is substantial, valued at USD 23.06 billion in 2024 and projected to reach USD 36.01 billion by 2034, growing at a CAGR of 4.56%. precedenceresearch.com This growth is propelled by the increasing demand for high-performance materials in various sectors, including electronics, automotive, and chemicals. precedenceresearch.comprecedenceresearch.com

Table 2: Fluorinated Compounds Market Projections (2024-2034)

| Year | Market Value (USD Billion) |

|---|---|

| 2024 | 23.06 precedenceresearch.com |

| 2025 | 24.11 precedenceresearch.com |

| 2033 | 34.44 precedenceresearch.com |

| 2034 | 36.01 precedenceresearch.com |

Data represents the global fluorinated compounds market.

Scalability and Industrial Feasibility of Synthetic Routes

The industrial production of this compound is crucial for its reliable supply to end-users. A common and industrially feasible synthesis method involves the chlorination of its precursor, Ethyl 4,4,4-trifluoroacetoacetate. smolecule.comgoogle.com

One patented method describes the reaction of Ethyl 4,4,4-trifluoroacetoacetate with sulfuryl chloride or chlorine gas. google.com This process is noted for its complete reaction of raw materials, few byproducts, good selectivity, and high yield. The use of readily available and inexpensive raw materials makes this route suitable for large-scale industrial production. google.com The synthesis of the precursor, Ethyl 4,4,4-trifluoroacetoacetate, is typically achieved through a Claisen condensation reaction of ethyl trifluoroacetate (B77799) and ethyl acetate (B1210297), a process that has also been optimized for industrial application. google.comguidechem.comgoogle.com The scalability of these synthetic routes ensures that the production of this compound can meet industrial demand.

Emerging Trends and Challenges in Fluorine Chemistry Applications

The field of fluorine chemistry is dynamic, with several emerging trends and persistent challenges that impact the application of compounds like this compound.

Emerging Trends:

Green Chemistry: There is a significant push towards developing more environmentally friendly fluorination methods. samreal.comdovepress.com This includes the use of safer reagents and more efficient, atom-economical reactions to reduce waste and environmental impact. dovepress.comcas.cn

Novel Fluorination Methods: Researchers are continuously developing innovative techniques for introducing fluorine into molecules. mdpi.comthermofisher.com These include late-stage fluorination, which allows for the incorporation of fluorine at a later step in a synthetic sequence, and methods like visible-light-mediated fluorination. pharmtech.commdpi.com

Advanced Applications: The unique properties of fluorinated compounds are being explored in new areas, such as advanced materials, rechargeable batteries, and liquid crystals. selectscience.netacs.org

Challenges:

Environmental Concerns: Certain polyfluorinated compounds (PFCs), particularly per- and polyfluoroalkyl substances (PFAS), have raised significant environmental and health concerns due to their persistence and toxicity. acs.orgenkidupolymers.com This has led to increased regulatory scrutiny and a drive to develop more sustainable alternatives. precedenceresearch.comenkidupolymers.com

Synthesis Difficulties: The high reactivity of fluorine and the strength of the carbon-fluorine bond present unique challenges in synthetic chemistry. pharmtech.comnih.govacs.org Developing selective and efficient fluorination reactions remains an active area of research. pharmtech.com

Supply Chain: The primary source of fluorine is calcium fluoride (fluorspar). acs.orgresearchgate.net Destabilization of the supply chain due to environmental policies or geopolitical factors can impact the availability and cost of fluorinated raw materials. acs.orgresearchgate.net

The future of fluorine chemistry will likely balance the high industrial demand for fluorinated compounds with the need for sustainable practices and innovative synthetic solutions to overcome existing challenges. samreal.comacs.org

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate, and how are they experimentally determined?

- Methodology :

- Boiling Point : Reported as 67°C ( ) and 174.8°C ( ). This discrepancy may arise from measurement conditions (e.g., reduced pressure vs. ambient). Validate using differential scanning calorimetry (DSC) or dynamic vapor pressure analysis.

- Density : 1.39 g/cm³ ( ), measured via pycnometry.

- LogP : 1.288 ( ), determined via shake-flask method or HPLC retention time correlation.

- Refractive Index : 1.388 ( ), measured using an Abbe refractometer.

- Spectral Data : Use NMR (¹H/¹³C/¹⁹F) and IR spectroscopy to confirm structure ( ).

Q. What are the standard protocols for synthesizing this compound?

- Synthetic Routes :

- Claisen Condensation : React ethyl trifluoroacetate with ethyl acetate in the presence of a base (e.g., NaH) ( ).

- Stepwise Synthesis : Trifluoroacetic acid + ketene + ethanol via acid chloride intermediates ( ).

- Optimization : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (molar ratios) and temperature (60–80°C) to maximize yield.

Q. How should researchers safely handle and store this compound?

- Safety Measures :

- PPE : Use nitrile gloves, goggles, and fume hoods due to flammability (flash point 28°C, ) and potential irritancy ( ).

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or degradation ( ).

- Disposal : Follow EPA guidelines for halogenated waste ().

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, CF₃) influence the compound’s reactivity in nucleophilic acyl substitution?

- Mechanistic Insight :

- The trifluoromethyl (CF₃) and chlorine groups increase electrophilicity at the carbonyl carbon, enhancing reactivity toward amines or alcohols.

- Kinetic Studies : Use stopped-flow NMR or UV-Vis spectroscopy to compare reaction rates with non-fluorinated analogs ( ).

- Computational Analysis : Perform DFT calculations (e.g., Gaussian) to map charge distribution and transition states ( ).

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

- Analytical Strategies :

- ¹⁹F NMR : Resolve ambiguities in CF₃ group environments (δ ~ -60 to -80 ppm) ( ).

- 2D NMR (HSQC, HMBC) : Assign coupling patterns and confirm connectivity between Cl and CF₃ groups.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₆H₆ClF₃O₃, m/z 218.996, ).

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Scale-Up Considerations :

- Exothermicity : Use jacketed reactors with controlled cooling to manage heat from Claisen condensations ( ).

- Byproduct Formation : Optimize catalyst loading (e.g., TiCl₄) to suppress side reactions.

- Purification : Employ fractional distillation (BP 67–174°C, ) or preparative HPLC for high-purity batches.

Q. How does the compound’s stability vary under different pH and solvent conditions?

- Stability Studies :

- Hydrolysis : Monitor degradation via HPLC in aqueous buffers (pH 1–14). The ester group is prone to alkaline hydrolysis (pH >10).

- Solvent Effects : Test stability in polar aprotic (DMF, DMSO) vs. nonpolar (hexane) solvents. CF₃ groups enhance stability in hydrophobic environments ( ).

Q. What advanced applications exist for this compound in medicinal or materials chemistry?

- Research Applications :

- Pharmaceutical Intermediates : Synthesize fluorinated β-lactams or kinase inhibitors ( ).

- Ligand Design : Utilize as a chelating agent in metal-organic frameworks (MOFs) due to its β-ketoester functionality ( ).

- Fluorine-18 Labeling : Explore radiolabeling for PET imaging probes ().

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported boiling points (67°C vs. 174.8°C)?

- Resolution :

- Pressure Dependency : Verify if values are reported at reduced pressure (e.g., 67°C at 10 mmHg) or ambient pressure (174.8°C) ( ).

- Reproducibility : Replicate measurements using standardized protocols (ASTM D86 for distillation).

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.